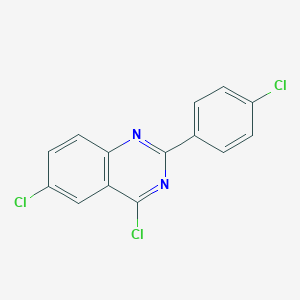

4,6-Dichloro-2-(4-chlorophenyl)quinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-2-(4-chlorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3N2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(16)7-11(12)13(17)19-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCLIINKGZTANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566855 | |

| Record name | 4,6-Dichloro-2-(4-chlorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144924-32-3 | |

| Record name | 4,6-Dichloro-2-(4-chlorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-dichloro-2-(4-chlorophenyl)quinazoline, a heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold is a privileged structure, forming the core of numerous bioactive molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The strategic placement of chloro substituents on the quinazoline ring system can significantly modulate the pharmacological profile of these compounds. This document outlines a validated synthetic pathway, details the underlying chemical principles, and provides a thorough guide to the analytical techniques required for the unambiguous characterization of the title compound.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of modern therapeutics.[4] Its derivatives are known to interact with a variety of biological targets, making them a versatile platform for drug design.[1] The introduction of halogen atoms, particularly chlorine, at specific positions on the quinazoline core can enhance binding affinities to target proteins, improve metabolic stability, and influence the overall pharmacokinetic properties of the molecule. The 2,4,6-trisubstituted pattern, as seen in the title compound, offers a rich scaffold for further chemical modification and exploration of structure-activity relationships (SAR).

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a convergent synthetic approach. The quinazoline core can be constructed from a suitably substituted anthranilic acid derivative. The key disconnection points are the C-N bonds of the pyrimidine ring and the C-C bond connecting the chlorophenyl group.

Figure 1: Retrosynthetic analysis of this compound.

Based on this analysis, a plausible and commonly employed synthetic route commences with the acylation of 2-amino-5-chlorobenzoic acid with 4-chlorobenzoyl chloride. The resulting N-acylated intermediate undergoes cyclization to form the corresponding quinazolinone, which is subsequently chlorinated to yield the target compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 2-(4-Chlorobenzamido)-5-chlorobenzoic acid

Rationale: This initial step involves the formation of an amide bond between the commercially available 2-amino-5-chlorobenzoic acid and 4-chlorobenzoyl chloride. The reaction is typically carried out under basic conditions to neutralize the HCl generated during the acylation.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chlorobenzoic acid (1.0 eq.) in an appropriate solvent such as pyridine or a mixture of dioxane and aqueous sodium bicarbonate.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 4-chlorobenzoyl chloride (1.1 eq.) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain 2-(4-chlorobenzamido)-5-chlorobenzoic acid.

Step 2: Synthesis of 6-Chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one

Rationale: This step involves an intramolecular cyclization of the N-acylanthranilic acid derivative to form the quinazolinone ring. This is typically achieved by heating in the presence of a dehydrating agent or at high temperatures.

Procedure:

-

Place the dried 2-(4-chlorobenzamido)-5-chlorobenzoic acid (1.0 eq.) in a round-bottom flask.

-

Add an excess of a suitable cyclizing agent such as acetic anhydride or thionyl chloride.

-

Heat the mixture to reflux for 3-6 hours. The progress of the reaction should be monitored by TLC.

-

After completion, cool the reaction mixture and carefully quench any remaining reagent (e.g., by slowly adding to ice water for thionyl chloride).

-

Collect the precipitated solid by filtration, wash with water, and then with a suitable organic solvent like ethanol to remove impurities.

-

Dry the product under vacuum.

Step 3: Synthesis of this compound

Rationale: The final step is the chlorination of the quinazolinone at the 4-position. This is a common transformation in quinazoline chemistry, often achieved using phosphorus oxychloride (POCl₃), which acts as both a chlorinating agent and a dehydrating agent. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can facilitate the reaction.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 6-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as aqueous sodium hydroxide or sodium bicarbonate, until the product precipitates.

-

Filter the solid, wash it extensively with water, and dry it thoroughly.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Figure 2: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₄H₇Cl₃N₂ |

| Molecular Weight | 309.58 g/mol [5] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline and chlorophenyl rings. The chemical shifts and coupling constants will be indicative of their relative positions.

-

Quinazoline Ring Protons: Protons at positions 5, 7, and 8 will appear as distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The chlorine at position 6 will influence the chemical shifts of the adjacent protons.

-

Chlorophenyl Ring Protons: The four protons of the 4-chlorophenyl group will likely appear as two doublets (an AA'BB' system) in the aromatic region, characteristic of a para-substituted benzene ring.

4.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Quinazoline Ring Carbons: The spectrum will show distinct signals for all the carbon atoms of the quinazoline ring, including the chlorinated carbons (C4 and C6) and the carbon at position 2 attached to the chlorophenyl group.

-

Chlorophenyl Ring Carbons: Four signals are expected for the carbons of the 4-chlorophenyl ring.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 309.58. Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak cluster, with relative intensities following the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

4.2.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Aromatic C-H stretching: Bands around 3000-3100 cm⁻¹.

-

C=N and C=C stretching (aromatic rings): Strong absorptions in the region of 1600-1450 cm⁻¹.

-

C-Cl stretching: Bands in the fingerprint region, typically below 800 cm⁻¹.

Applications in Drug Discovery

Substituted quinazolines are a well-established class of compounds with a broad spectrum of biological activities.[2] The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The chloro substituents can act as handles for further chemical modifications through nucleophilic aromatic substitution reactions, allowing for the synthesis of a diverse library of analogues for biological screening.[6]

Derivatives of this scaffold have been investigated for their potential as:

-

Anticancer Agents: Many quinazoline derivatives are known to inhibit protein kinases, which are crucial regulators of cell growth and proliferation.[3]

-

Antimicrobial Agents: The quinazoline nucleus is present in several compounds with antibacterial and antifungal properties.[4]

-

Anti-inflammatory Agents: Some quinazoline derivatives have shown potent anti-inflammatory effects.[1]

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound. The multi-step synthesis, starting from readily available precursors, is amenable to laboratory-scale production. The outlined characterization techniques provide a framework for the unambiguous confirmation of the structure and purity of the final product. The versatile nature of the quinazoline scaffold, coupled with the potential for further derivatization, makes this compound a compound of significant interest for further investigation in the field of drug discovery and development.

References

[6] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

[4] Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (n.d.). Longdom Publishing. [Link]

[1] Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2014). Hindawi. [Link]

[7] Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). MDPI. [Link]

[8] 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde. (n.d.). PubChem. [Link]

[9] Quinazolin-4-Chlorophenyl Compounds. (n.d.). Cram. [Link]

[5] 4,6-DICHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE. (n.d.). Molbase. [Link]

[2] Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate. [Link]

[10] 3 - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

[11] 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

[3] Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). MDPI. [Link]

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS#:1003042-27-0 | 2,4-Dichloro-6-(4-fluorophenyl)quinazoline | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde | C15H8Cl2N2O | CID 617488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quinazolin-4-Chlorophenyl Compounds - 382 Words | Cram [cram.com]

- 10. Electrochemically promoted tandem cyclization of functionalized methylenecyclopropanes: synthesis of tetracyclic benzazepine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Significance of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a prominent scaffold in medicinal chemistry.[1] Derivatives of quinazoline are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The specific substitution pattern on the quinazoline core dictates its pharmacological profile, making the synthesis and characterization of novel derivatives a key focus in drug discovery. This compound is a member of this important class of compounds. Its structure suggests potential as an intermediate in the synthesis of more complex molecules with therapeutic potential. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability of any potential drug candidate.

This technical guide provides a detailed overview of the core physicochemical properties of this compound. Due to the limited availability of experimental data for this specific molecule, this guide also leverages data from the closely related analogue, 4-Chloro-2-(4-chlorophenyl)quinazoline, to provide a comprehensive analytical framework.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while the molecular formula and weight are definitive, other experimental parameters are based on closely related compounds and established analytical techniques.

| Property | Value | Source/Method |

| Chemical Structure |  | |

| CAS Number | 144924-32-3 | [3] |

| Molecular Formula | C₁₄H₇Cl₃N₂ | [3] |

| Molecular Weight | 309.58 g/mol | [3] |

| Melting Point | Data not available for the title compound. For the analogue 4-Chloro-2-(4-chlorophenyl)quinazoline: 143.2-145.4 °C | [4] |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide. Poorly soluble in water. | General knowledge of similar compounds |

| pKa | Data not available |

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental protocols for determining the key physicochemical properties of organic compounds like this compound.

Synthesis of this compound

The synthesis of the target compound would likely follow a multi-step pathway common for quinazoline derivatives. A plausible synthetic route could involve the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination. A general procedure for a related compound is described below.

Synthesis of 4-Chloro-2-(4-chlorophenyl)quinazoline [4]

-

To a stirring suspension of 2-(4-chlorobenzamido)benzoic acid (1.00 g, 3.90 mmol) in thionyl chloride (30 mL) at room temperature, add N,N-dimethylformamide (DMF) (1 mL) dropwise.

-

Reflux the mixture for 2 hours.

-

Allow the reaction to cool to room temperature.

-

Quench the reaction mixture with cold water.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulphate, filter, and evaporate the solvent under reduced pressure to yield the product.

Caption: Synthetic workflow for a related quinazoline derivative.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

-

Ensure the compound is thoroughly dried.

-

Pack a small amount of the crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.

Caption: Workflow for melting point determination.

Solubility Assessment

Determining the solubility in various solvents is essential for reaction setup, purification, and formulation.

Protocol:

-

To a series of small vials, add a pre-weighed amount of the compound (e.g., 1 mg).

-

Add a measured volume of a solvent (e.g., 0.1 mL) to the first vial.

-

Agitate the vial at a constant temperature for a set period.

-

Visually observe if the solid has completely dissolved.

-

If dissolved, the compound is soluble at that concentration. If not, incrementally add more solvent and repeat the process until the solid dissolves to determine the approximate solubility.

-

Repeat for a range of solvents (e.g., water, ethanol, dichloromethane, acetone, DMSO).

Caption: Workflow for qualitative solubility assessment.

Spectroscopic Analysis

Spectroscopic techniques are vital for structural elucidation and confirmation.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed information about the molecular structure.

Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Expected Spectral Features for 4-Chloro-2-(4-chlorophenyl)quinazoline: [4]

-

¹H NMR (400 MHz, CDCl₃): Aromatic protons would appear in the range of δ 7.4-8.6 ppm. The protons on the 4-chlorophenyl ring would likely show a doublet of doublets pattern. The protons on the quinazoline ring would exhibit multiplets.

-

¹³C NMR (100 MHz, CDCl₃): Aromatic carbons would resonate in the range of δ 122-163 ppm. The number of distinct signals would correspond to the number of chemically non-equivalent carbon atoms.

b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

-

Obtain a background spectrum of the empty sample compartment.

-

Place a small amount of the solid sample on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to specific functional groups.

Expected Spectral Features for 4-Chloro-2-(4-chlorophenyl)quinazoline: [4]

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

C=N and C=C stretching (in aromatic rings): ~1600-1450 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

c. Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the molecular formula and fragmentation pattern.

Protocol:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) versus relative abundance.

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

Expected Mass Spectrum for this compound:

-

The molecular ion peak should show a characteristic isotopic pattern for three chlorine atoms.

Caption: General workflow for spectroscopic analysis.

Conclusion

References

-

3-(4-Chlorophenyl)quinazolin-4(3H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), o2310. [Link]

-

Alagarsamy, V., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1337-1368. [Link]

-

Muchlashi, S. F., & Puspitasari, E. (2020). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy, 5(2), 34-40. [Link]

-

Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (2017). Organic Chemistry: Current Research, 6(3). [Link]

-

4,6-Dichloro-2-(trifluoromethyl)quinoline. (n.d.). PubChem. [Link]

-

da Silva, T. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1-18. [Link]

-

4,6,8-Trichloro-2-phenyl-quinazoline. (n.d.). MOLBASE. [Link]

Sources

- 1. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 144924-32-3 CAS MSDS (4,6-DICHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic analysis (NMR, IR, Mass Spec) of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline

An In-depth Technical Guide to the Spectroscopic Analysis of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound. This molecule, belonging to the quinazoline class of heterocyclic compounds, is representative of a scaffold of significant interest in medicinal chemistry and drug development.[1][2] We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and analytical scientists, offering not just data, but the strategic rationale behind the analytical workflow, ensuring both scientific rigor and practical utility.

Molecular Structure and Analytical Overview

Confirming the identity and purity of a synthesized compound is a foundational requirement of chemical research. For this compound, a multi-technique approach is essential. Each spectroscopic method provides a unique piece of the structural puzzle:

-

NMR Spectroscopy maps the carbon-hydrogen framework.

-

IR Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular mass and provides clues to the structure through fragmentation analysis, including the characteristic isotopic signature of the chlorine atoms.

The specific arrangement of substituents on the quinazoline core dictates its chemical and biological properties, making precise characterization non-negotiable.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Analysis

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).[3]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The aromatic region of the spectrum is expected to show signals for the three protons on the quinazoline core and the four protons on the 2-phenyl substituent.

-

Quinazoline Ring Protons:

-

H-5: The chlorine at C-6 will deshield H-5. With no ortho or meta proton to couple with strongly, it is expected to appear as a sharp singlet or a narrow doublet due to a small ⁴J (para) coupling with H-8.

-

H-7: This proton is situated between a chlorine atom (C-6) and a nitrogen-containing ring. It will likely appear as a singlet or a very narrow doublet due to a small ⁴J (para) coupling to H-5.

-

H-8: This proton will be a doublet, coupled to H-7 with a typical ortho coupling constant (³J). However, with the C-6 substitution, the coupling pattern simplifies. H-8 is coupled to H-7, and H-5 is coupled to H-7. The most likely pattern is two doublets and a doublet of doublets, or simplified singlets/doublets if coupling is minimal. Based on analogs, we expect distinct signals for each proton.[4]

-

-

4-Chlorophenyl Ring Protons:

-

This AA'BB' system will appear as two distinct doublets, each integrating to 2H. The protons ortho to the quinazoline ring (H-2', H-6') will be in a different environment than the protons meta to it (H-3', H-5').

-

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-8 | 8.25 - 8.35 | d | ~8.5 | 1H |

| H-5 | 8.10 - 8.20 | d | ~2.0 | 1H |

| H-2', H-6' | 8.50 - 8.60 | d | ~8.8 | 2H |

| H-7 | 7.85 - 7.95 | dd | ~8.5, 2.0 | 1H |

| H-3', H-5' | 7.45 - 7.55 | d | ~8.8 | 2H |

Note: Predictions are based on data for 4-chloro-2-(4-chlorophenyl)quinazoline[4] and adjusted for the electronic effects of a C-6 chloro substituent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR Analysis

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.[5]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): The molecule has 14 carbon atoms, but due to symmetry in the 4-chlorophenyl ring (C-2'/C-6' and C-3'/C-5' are equivalent), a total of 12 distinct signals are expected in the proton-decoupled spectrum.

-

Key Signals:

-

C-Cl Carbons: The carbons directly bonded to chlorine (C-4, C-6, C-4') will be significantly influenced.

-

Quaternary Carbons: Carbons with no attached protons (C-2, C-4, C-4a, C-8a, C-1', C-4') will typically show lower intensity signals.

-

CH Carbons: The remaining carbons will appear as more intense signals.

-

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C-2 | 162.5 - 163.5 |

| C-4 | 159.0 - 160.0 |

| C-8a | 151.5 - 152.5 |

| C-6 | 144.0 - 145.0 |

| C-4' | 137.0 - 138.0 |

| C-4a | 135.0 - 136.0 |

| C-8 | 130.0 - 131.0 |

| C-2', C-6' | 128.5 - 129.5 |

| C-3', C-5' | 128.0 - 129.0 |

| C-7 | 128.0 - 129.0 |

| C-5 | 125.5 - 126.5 |

| C-1' | 122.0 - 122.5 |

Note: Predictions are based on data for a close structural analog.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be required for faster acquisition.

-

Instrumentation: Use the same spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 512-2048, as ¹³C has a low natural abundance.

-

-

Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at δ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Spectrum: The spectrum will be dominated by absorptions characteristic of the aromatic rings and the carbon-chlorine bonds.

-

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring and quinazoline C=C and C=N bond vibrations will produce a series of sharp peaks in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl bonds will give rise to strong absorptions in the fingerprint region, typically between 850-750 cm⁻¹.[4]

-

Out-of-Plane Bending: Aromatic C-H "wagging" vibrations appear between 900-675 cm⁻¹ and are characteristic of the substitution pattern.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1580 - 1610 | Aromatic C=C Ring Stretch | Medium |

| 1520 - 1540 | C=N Stretch (Quinazoline) | Strong |

| 1450 - 1500 | Aromatic C=C Ring Stretch | Strong |

| 850 - 820 | C-H Out-of-Plane Bend | Strong |

| 800 - 750 | C-Cl Stretch | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the anvil to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers additional structural confirmation. For halogenated compounds, the isotopic distribution is a key diagnostic feature.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular weight of C₁₄H₇Cl₃N₂ is 307.98 g/mol . The key feature will be the isotopic cluster for the molecular ion due to the presence of three chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[6] This will result in a characteristic pattern of peaks:

-

M⁺ (m/z ~308): Containing three ³⁵Cl atoms.

-

M+2 (m/z ~310): Containing two ³⁵Cl and one ³⁷Cl. This peak will be of similar intensity to the M⁺ peak.

-

M+4 (m/z ~312): Containing one ³⁵Cl and two ³⁷Cl.

-

M+6 (m/z ~314): Containing three ³⁷Cl atoms.

-

-

Fragmentation: Aromatic systems are relatively stable, so the molecular ion peak is expected to be prominent.[7] Common fragmentation pathways may include:

-

Loss of a chlorine radical (•Cl), resulting in a fragment at [M-35]⁺.

-

Cleavage of the bond between the quinazoline and phenyl rings.

-

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z (approx.) | Assignment | Key Feature |

|---|---|---|

| 308 | [M]⁺ (C₁₄H₇³⁵Cl₃N₂) | Base peak of the isotopic cluster for M⁺ |

| 310 | [M+2]⁺ | Isotopic peak due to one ³⁷Cl atom |

| 312 | [M+4]⁺ | Isotopic peak due to two ³⁷Cl atoms |

| 314 | [M+6]⁺ | Isotopic peak due to three ³⁷Cl atoms |

| 273 | [M-Cl]⁺ | Loss of a chlorine atom |

| 162 | [Dichloroquinazoline]⁺ fragment | Cleavage of the C2-phenyl bond |

| 111 | [Chlorophenyl]⁺ fragment | Cleavage of the C2-phenyl bond |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The strength of this analysis lies in the integration of all data points into a coherent structural assignment.

Figure 2: Integrated workflow for spectroscopic analysis.

Conclusion

The structural confirmation of this compound is achieved through a systematic and integrated application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra define the precise connectivity and chemical environment of the hydrogen and carbon atoms. IR spectroscopy confirms the presence of the expected aromatic and chloro- functionalities. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight, with the characteristic isotopic pattern for three chlorine atoms serving as a definitive signature. Together, these techniques provide a self-validating system, ensuring the identity and integrity of the target molecule for its intended application in research and development.

References

-

H. S. A. El-zahabi, "Quinazoline and Quinazolinone Scaffolds as Promising Anticancer Agents: A Review," Archives of Pharmaceutical Sciences Ain Shams University, vol. 3, no. 1, pp. 101-125, 2019. [Online]. Available: [Link]

-

Royal Society of Chemistry, "Supporting Information: Visible light-mediated synthesis of quinazolinones," 2023. [Online]. Available: [Link]

-

A. C. G. Publications, "An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones," Records of Natural Products, 2023. [Online]. Available: [Link]

-

L. F. B. de Oliveira et al., "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry," Molecules, vol. 29, no. 1, p. 21, 2024. [Online]. Available: [Link]

-

A. Kumar et al., "Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity," Molecules, vol. 28, no. 1, p. 34, 2023. [Online]. Available: [Link]

-

SpectraBase, "6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde," John Wiley & Sons, Inc., 2024. [Online]. Available: [Link]

-

PubChem, "2,4-Dichloroquinazoline," National Center for Biotechnology Information. [Online]. Available: [Link]

-

PubChem, "4,7-Dichloro-2-(4-propan-2-ylphenyl)quinazoline," National Center for Biotechnology Information. [Online]. Available: [Link]

-

A. M. S. Silva, "Advanced NMR techniques for structural characterization of heterocyclic structures," Current Organic Chemistry, vol. 6, no. 5, pp. 397-438, 2002. [Online]. Available: [Link]

-

Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," 2023. [Online]. Available: [Link]

-

National Institute of Standards and Technology (NIST), "NIST Chemistry WebBook," U.S. Department of Commerce. [Online]. Available: [Link]

-

T. D. T. Nguyen et al., "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline," Molbank, vol. 2018, no. 4, p. M1016, 2018. [Online]. Available: [Link]

-

T. G. A. S. P. University, "CHEM 2600 Topic 3: Mass Spectrometry (MS)," 2018. [Online]. Available: [Link]

-

ChemSrc, "2,4-Dichloro-6-(4-fluorophenyl)quinazoline," 2022. [Online]. Available: [Link]

-

ResearchGate, "FT-IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline," 2023. [Online]. Available: [Link]

-

JEOL, "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)." [Online]. Available: [Link]

-

National Institute of Standards and Technology (NIST), "Welcome to the NIST WebBook." [Online]. Available: [Link]

-

Longdom Publishing, "Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents," Organic Chemistry: Current Research, 2018. [Online]. Available: [Link]

-

P. J. Linstrom and W. G. Mallard, Eds., "The NIST Chemistry WebBook: A Chemical Data Resource on the Internet," Journal of Chemical & Engineering Data, vol. 46, no. 5, pp. 1059-1063, 2001. [Online]. Available: [Link]

-

PubChem, "2,4-Dichloro-6-fluoroquinazoline," National Center for Biotechnology Information. [Online]. Available: [Link]

-

eGyanKosh, "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." [Online]. Available: [Link]

-

Chemistry LibreTexts, "Two Dimensional Heteronuclear NMR Spectroscopy," 2023. [Online]. Available: [Link]

-

Chad's Prep, "15.6a Interpreting NMR Example 1 | Organic Chemistry," YouTube, Sep. 20, 2018. [Online]. Available: [Link]

-

S. P. Fore, "CHAPTER 2 Fragmentation and Interpretation of Spectra," 2012. [Online]. Available: [Link]

-

L. F. B. de Oliveira et al., "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry," Molecules, vol. 29, no. 1, p. 21, 2024. [Online]. Available: [Link]

-

ACD/Labs, "The Basics of Interpreting a Proton (¹H) NMR Spectrum," 2021. [Online]. Available: [Link]

-

PubChem, "2-(4-Chlorophenyl)-1,2-dihydro-4(3H)-quinazolinone," National Center for Biotechnology Information. [Online]. Available: [Link]

-

SpectraBase, "6-[(4-chlorophenyl)amino]-4-(2-oxidanylidene-1-propan-2-yl-pyridin-3-yl)-1,3,5-triazin-2-one," John Wiley & Sons, Inc. [Online]. Available: [Link]

Sources

The Core Mechanism of Action of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the postulated mechanism of action for the novel synthetic compound, 4,6-Dichloro-2-(4-chlorophenyl)quinazoline. While direct experimental data for this specific molecule is not yet extensively published, this paper synthesizes the vast body of research on structurally related quinazoline derivatives to formulate a robust, evidence-based hypothesis of its biological activity. The primary hypothesized mechanism centers on the inhibition of key protein kinases involved in oncogenic signaling pathways, leading to downstream effects such as cell cycle arrest and apoptosis. This guide is intended to provide a foundational framework for researchers, scientists, and drug development professionals to direct future experimental validation and explore the therapeutic potential of this promising compound.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, including a number of clinically approved drugs.[1][2] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][3][4]

In the realm of oncology, the quinazoline scaffold has been particularly fruitful, forming the backbone of several successful targeted therapies.[2][5] These agents often function as potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.[6][7] The versatility of the quinazoline ring system allows for extensive chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, incorporates key structural features—dichloro substitutions at the 4 and 6 positions and a 4-chlorophenyl group at the 2-position—that are known to influence the biological activity of this class of compounds.

Postulated Core Mechanism of Action: Inhibition of Oncogenic Kinases

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the primary hypothesized mechanism of action for this compound is the inhibition of protein tyrosine kinases.[8][9] Specifically, the structural motifs present in this compound suggest a high probability of targeting key kinases that drive tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][9]

Structural Rationale for Kinase Inhibition

The 4,6-dichloro substitution pattern on the quinazoline ring is a critical determinant of the compound's potential as a kinase inhibitor. The chlorine atom at the 4-position is a key feature in many known quinazoline-based kinase inhibitors, where it often participates in crucial interactions within the ATP-binding pocket of the target kinase. The chloro group at the 6-position can further enhance binding affinity and modulate selectivity.

The 2-(4-chlorophenyl) substituent is also vital for the compound's hypothesized activity. This aryl group can engage in hydrophobic and van der Waals interactions within the kinase domain, contributing to the overall binding affinity. The chlorine atom on the phenyl ring can further influence the electronic properties and steric interactions of the molecule within the target's active site.

Downstream Cellular Consequences of Kinase Inhibition

The inhibition of key oncogenic kinases by this compound is predicted to trigger a cascade of downstream cellular events, ultimately leading to an anti-tumor response. These effects are likely to include:

-

Cell Cycle Arrest: By blocking the signaling pathways that drive cell proliferation, the compound is expected to induce arrest at critical checkpoints of the cell cycle, preventing cancer cells from dividing.[10]

-

Induction of Apoptosis: Disruption of pro-survival signaling pathways is a well-established mechanism for inducing programmed cell death, or apoptosis, in cancer cells.[11][12]

-

Inhibition of Angiogenesis: If the compound targets VEGFR, it would inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.

The following diagram illustrates the hypothesized signaling pathway and the points of intervention for this compound.

Caption: Hypothesized mechanism of action of this compound.

Secondary and Alternative Mechanistic Hypotheses

While kinase inhibition represents the most probable mechanism of action, the diverse bioactivity of the quinazoline scaffold warrants consideration of alternative or complementary mechanisms.

Tubulin Polymerization Inhibition

Certain 2-arylquinazoline derivatives have been reported to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition but also leading to cell cycle arrest and apoptosis.[11][12] This mode of action is characteristic of several established anticancer agents.

Induction of Oxidative Stress

Some quinoline and quinazoline derivatives have been shown to exert their anticancer effects by increasing the intracellular levels of reactive oxygen species (ROS).[13] Elevated ROS can induce cellular damage and trigger apoptotic pathways.

Experimental Workflows for Mechanistic Validation

To validate the hypothesized mechanisms of action for this compound, a systematic series of in vitro and in cellulo experiments are recommended. The following workflows provide a logical progression for elucidating the compound's biological activity.

Initial Cytotoxicity Screening

The first step is to determine the cytotoxic effects of the compound across a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Target Engagement and Kinase Inhibition Assays

To directly test the hypothesis of kinase inhibition, a series of biochemical and cellular assays should be performed.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

-

Assay Setup: In a 96-well plate, combine recombinant human EGFR kinase, a specific peptide substrate, and ATP.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

Detection: Use a phosphospecific antibody and a detection reagent (e.g., luminescence or fluorescence-based) to quantify the amount of phosphorylated substrate.

-

Data Analysis: Determine the IC50 value for the inhibition of kinase activity.

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Silico Modeling of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline Interactions

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] Specifically, derivatives of quinazoline have demonstrated significant potential as inhibitors of protein kinases, a critical class of enzymes in cellular signaling pathways.[4][5] This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of 4,6-dichloro-2-(4-chlorophenyl)quinazoline, a representative member of this promising class of molecules. We will explore the critical steps of target identification, ligand and protein preparation, molecular docking, and molecular dynamics simulations. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a framework for understanding the rationale behind each computational experiment.

Introduction: The Significance of Quinazolines and In Silico Modeling

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, and its derivatives are of immense interest in pharmaceutical research.[6] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][7] A particularly notable application of quinazoline-based molecules is in oncology, where they have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[4][8][9][10]

The molecule at the heart of this guide, this compound, possesses the characteristic quinazoline core and is substituted in a manner that suggests potential for targeted biological activity, likely within the domain of oncology.[11] Understanding the precise molecular interactions of this compound with its biological targets is paramount for rational drug design and optimization.

In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool in modern drug discovery.[12][13] Techniques such as molecular docking and molecular dynamics (MD) simulations allow us to predict and analyze the binding of a small molecule (ligand) to its protein target at an atomic level.[14] These computational methods offer a cost-effective and time-efficient approach to screen large libraries of compounds, elucidate binding mechanisms, and guide the synthesis of more potent and selective drug candidates.[14]

This guide will provide a rigorous, step-by-step methodology for the in silico investigation of this compound, from initial target selection to the detailed analysis of its dynamic interactions.

Part 1: Target Identification and Preparation: Laying the Foundation

The first crucial step in any drug discovery project is the identification and preparation of a relevant biological target. For quinazoline derivatives, a primary and well-validated target class is the protein kinases, particularly tyrosine kinases like EGFR.[5]

Target Selection Rationale

The quinazoline scaffold is a known "privileged structure" for kinase inhibition.[4] Numerous FDA-approved kinase inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline core.[4][10] These inhibitors typically bind to the ATP-binding site of the kinase domain, competing with the endogenous ATP molecule and thereby inhibiting the downstream signaling cascade. Given the structural similarities of this compound to these known inhibitors, EGFR kinase is a logical and high-probability target for our in silico investigation.

Protein Structure Retrieval and Preparation

A high-resolution crystal structure of the target protein is the starting point for any structure-based drug design project. The Protein Data Bank (PDB) is the primary repository for these structures.

Experimental Protocol: Protein Preparation

-

Structure Retrieval: Download the crystal structure of the human EGFR kinase domain in complex with a known quinazoline-based inhibitor (e.g., PDB ID: 1M17 for EGFR with erlotinib) from the RCSB PDB database. The presence of a co-crystallized ligand helps to define the binding site.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. These are generally not required for initial docking studies and can add unnecessary complexity.

-

Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If these are distant from the binding site, they can often be ignored. However, if they are in proximity to the active site, they may need to be modeled using tools like MODELLER or SWISS-MODEL. For this protocol, we will assume a complete structure in the region of interest.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (e.g., 7.4) are critical for accurate interaction modeling. This can be performed using software like H++ or the pdb2gmx tool in GROMACS.[15]

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is typically done using a molecular mechanics force field (e.g., AMBER, CHARMM).

Part 2: Ligand Preparation: Defining the Key

Proper preparation of the ligand is as critical as the preparation of the protein. The 3D structure and charge distribution of the ligand will directly influence the outcome of the docking and simulation studies.

Ligand Structure Generation

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: The 2D structure of this compound can be drawn using a chemical drawing tool like ChemDraw or sourced from a database like PubChem. This 2D structure is then converted into a 3D conformation using a program like Open Babel or the builder functionality in molecular modeling software.

-

Energy Minimization: The initial 3D structure of the ligand should be energy minimized to obtain a low-energy conformation. This is typically done using a quantum mechanics (QM) method (e.g., DFT with B3LYP functional) or a molecular mechanics force field (e.g., GAFF).

-

Charge Calculation: Assign partial atomic charges to the ligand atoms. Accurate charge representation is crucial for electrostatic interactions. The RESP or AM1-BCC charge models are commonly used and provide good results for drug-like molecules.

Part 3: Molecular Docking: Predicting the Handshake

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[14][16][17] It is a powerful tool for virtual screening and for generating initial hypotheses about the binding mode of a compound.

Docking Workflow

The general workflow for molecular docking involves preparing the protein and ligand, defining the binding site, running the docking algorithm, and analyzing the results.

Workflow for Molecular Docking

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and atom type information.

-

Grid Box Definition: Define a 3D grid box that encompasses the ATP-binding site of EGFR. The dimensions of the grid box should be large enough to allow the ligand to rotate and translate freely within the binding pocket. The center of the grid can be determined from the position of the co-crystallized ligand.

-

Running the Docking Simulation: Execute the AutoDock Vina program, providing the prepared protein and ligand PDBQT files and the grid box parameters as input. Vina will perform a conformational search and generate a set of predicted binding poses, ranked by their binding affinity scores.

-

Results Analysis: The output of the docking simulation will be a set of binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol. The lower the binding energy, the more favorable the predicted binding. It is crucial to visually inspect the top-ranked poses to ensure they are chemically reasonable and make sense in the context of the known binding site interactions of similar inhibitors. For EGFR, key interactions often involve a hydrogen bond with the hinge region residue Met793.[4]

Interpreting Docking Results

A successful docking result will show the ligand making favorable interactions with the key residues in the binding pocket. For this compound in the EGFR ATP-binding site, we would expect to see:

-

Hydrogen Bonding: The quinazoline nitrogen atoms forming hydrogen bonds with the backbone of the hinge region residues.

-

Hydrophobic Interactions: The chlorophenyl and dichloro-quinazoline rings occupying hydrophobic pockets within the active site.

Table 1: Example Docking Results

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -9.5 | Met793 (H-bond), Leu718, Val726, Ala743, Leu844 |

| 2 | -9.2 | Met793 (H-bond), Cys797, Leu718, Gly796 |

| 3 | -8.9 | Thr790, Met793, Leu718, Pro794 |

Note: This is hypothetical data for illustrative purposes.

Part 4: Molecular Dynamics Simulation: From a Static Picture to a Dynamic Movie

While molecular docking provides a valuable static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a much richer, dynamic view.[15] MD simulations track the movements of atoms over time, allowing us to assess the stability of the binding pose, characterize the flexibility of the complex, and calculate more accurate binding free energies.[18]

MD Simulation Workflow

Workflow for Molecular Dynamics Simulation

Caption: A standard workflow for performing MD simulations of a protein-ligand complex.

Experimental Protocol: MD Simulation with GROMACS

-

System Preparation: Start with the best-ranked docking pose of the this compound-EGFR complex.

-

Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER99SB-ILDN, CHARMM36m) and the ligand (e.g., GAFF2). The choice of force field is critical for the accuracy of the simulation.[15]

-

Solvation and Ionization: Place the complex in a periodic box of water molecules (e.g., TIP3P). Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure) equilibration.

-

Production Run: Once the system is well-equilibrated, run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability and dynamics of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose. A stable RMSD indicates that the complex has reached equilibrium.[19]

-

Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

-

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand to the protein.

Part 5: Data Analysis and Interpretation

The final and most critical part of the in silico modeling process is the careful analysis and interpretation of the generated data.

Integrated Analysis

The results from molecular docking and MD simulations should be considered together to build a comprehensive understanding of the ligand's interaction with its target. The docking provides initial binding hypotheses, while the MD simulation validates and refines these hypotheses.

Visualizing a Potential Signaling Pathway

The inhibition of EGFR by a quinazoline derivative like this compound would be expected to disrupt the downstream signaling pathways that control cell proliferation and survival.

EGFR Signaling Pathway

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Quinazoline - Wikipedia [en.wikipedia.org]

- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemimpex.com [chemimpex.com]

- 12. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toward In Silico Design of Protein–Protein Interaction Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular docking in organic, inorganic, and hybrid systems: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 17. researchgate.net [researchgate.net]

- 18. medium.com [medium.com]

- 19. mdpi.com [mdpi.com]

The Strategic Dance of Atoms: A Guide to the Structure-Activity Relationship of 4,6-Dichloroquinazolines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold - A Privileged Player in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its structural rigidity, coupled with the presence of multiple sites for functionalization, has made it a cornerstone in the design of a plethora of biologically active molecules.[3] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[1] Notably, several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, have received FDA approval for cancer therapy, underscoring the clinical significance of this heterocyclic system.[1]

This guide delves into the intricate structure-activity relationships (SAR) of a specific, yet highly potent subclass: the 4,6-dichloroquinazolines. By understanding how subtle modifications to this core structure influence biological activity, researchers can rationally design more potent, selective, and effective therapeutic agents. We will explore the key synthetic strategies, the impact of substitutions at various positions, and the mechanistic underpinnings of their biological effects, with a primary focus on their anticancer applications.

The 4,6-Dichloroquinazoline Core: A Foundation for Potent Bioactivity

The presence of chlorine atoms at the 4 and 6 positions of the quinazoline ring is not arbitrary; it imparts specific electronic and steric properties that are often crucial for potent biological activity. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the scaffold and its interactions with biological targets. The chlorine at the 4-position is particularly important as it serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains.

Key Positions for Modification and their Impact on Activity

The 4,6-dichloroquinazoline scaffold offers several key positions for chemical modification to modulate its biological activity. The most extensively studied positions are C2, C4, and to a lesser extent, other positions on the quinazoline ring.

-

The Critical C4 Position: The Gateway to Target Engagement: The chlorine atom at the C4 position is the most common site for modification. Nucleophilic aromatic substitution (SNAr) reactions are frequently employed to introduce a variety of amine-containing side chains.[4] The nature of the substituent at C4 is a primary determinant of the compound's biological activity and target selectivity.

-

Anilino Substituents: The introduction of an anilino moiety at the C4 position is a hallmark of many potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).[5][6] The aniline ring extends into the hydrophobic pocket of the ATP-binding site of the kinase, forming crucial interactions.[5] Modifications on this aniline ring, such as the introduction of electron-donating or electron-withdrawing groups, can fine-tune the binding affinity and selectivity.[6]

-

Aliphatic and Other Aromatic Amines: While anilines are prevalent, other primary and secondary aliphatic or aromatic amines can also be introduced at the C4 position to target different biological entities or to modulate pharmacokinetic properties.[4]

-

-

The Modulatory C2 Position: Fine-Tuning Potency and Selectivity: While the C4 position often dictates the primary target engagement, modifications at the C2 position can significantly influence the overall potency and selectivity of the compound.

-

Styryl Moieties: The introduction of a styryl group at the C2 position of the 4,6-dichloroquinazoline core has been shown to yield compounds with potent anticancer activity.[7] The substitution pattern on the phenyl ring of the styryl moiety is a critical factor influencing cytotoxicity.[2]

-

Carboxamide and Other Small Groups: The incorporation of carboxamide functionalities at the C2 position has been explored in the design of inhibitors for targets like p21-activated kinase 4 (PAK4).[8] These groups can form additional hydrogen bonds within the target's active site, enhancing binding affinity.

-

-

The Influential C6 Position: Beyond a Simple Chlorine: While this guide focuses on the 4,6-dichloro scaffold, it is important to note that modifications at the C6 position in the broader quinazoline class have a significant impact. In many approved EGFR inhibitors, the C6 position is often substituted with groups that can be further functionalized.[5] In the context of 4,6-dichloroquinazolines, the chlorine at C6 often contributes to the overall electronic properties and can be a site for further, albeit less common, modifications.

Structure-Activity Relationship (SAR) Insights from Key Studies

The following sections synthesize SAR findings from various studies on quinazoline derivatives, with a focus on principles applicable to the 4,6-dichloro core.

Anticancer Activity: Targeting Kinases and Beyond

The majority of research on 4,6-dichloroquinazoline derivatives has centered on their potential as anticancer agents, primarily as kinase inhibitors.[5][7][8]

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

The 4-anilino-quinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[5][9] The quinazoline nitrogen atoms (N1 and N3) are crucial for forming hydrogen bonds with key residues in the ATP-binding pocket of EGFR.[5]

-

SAR Summary for EGFR Inhibition:

-

C4-Anilino Moiety: Essential for binding to the hydrophobic pocket of the EGFR active site.[5]

-

Substitutions on the C4-Aniline Ring : Can significantly impact potency and selectivity. For instance, the introduction of a fluorine atom at the C-2 position of the benzene ring is vital for inhibitory activity in some series.[5]

-

C6-Substituents: While our focus is on the 6-chloro substitution, it's noteworthy that in other series, bulkier substituents at the C6 and C7 positions are often favorable for inhibitory activity.[5]

-

2. p21-Activated Kinase 4 (PAK4) Inhibition:

Structure-based drug design has led to the development of 4-aminoquinazoline-2-carboxamide derivatives as potent PAK4 inhibitors.[8] These compounds bind to the ATP-binding cleft of the kinase.

-

SAR Summary for PAK4 Inhibition:

-

C2-Carboxamide: The carboxamide group is crucial for forming key interactions within the active site.

-

C4-Amino Substituent: The nature of the amine at this position influences potency and selectivity.

-

3. Cyclin-Dependent Kinase (CDK) Inhibition:

Derivatives of the quinazoline scaffold have also been investigated as inhibitors of CDKs, which are key regulators of the cell cycle.[10]

-

SAR Summary for CDK4/6 Inhibition:

-

While specific SAR for 4,6-dichloroquinazolines as CDK inhibitors is less detailed in the provided results, the general principle of modifying the C2 and C4 positions to achieve potent and selective inhibition holds true.[10]

-

Visualizing the Core SAR Principles:

Caption: Key modification sites on the 4,6-dichloroquinazoline core and their influence on biological targets.

Experimental Protocols: A Practical Guide

The synthesis and evaluation of 4,6-dichloroquinazoline derivatives involve a series of well-established chemical and biological procedures.

General Synthetic Protocol for C4-Substituted 4,6-Dichloroquinazolines

The following protocol outlines a general method for the synthesis of 4-amino-substituted 4,6-dichloroquinazolines via nucleophilic aromatic substitution.

Step 1: Synthesis of 2-methyl-4,6-dichloroquinazoline (if starting from a C2-methylated precursor)

A common starting material for C2-styryl derivatives is 2-methyl-4,6-dichloroquinazoline.[7]

Step 2: Nucleophilic Aromatic Substitution at C4

-

Reaction Setup: To a solution of 4,6-dichloroquinazoline (1.0 eq.) in a suitable solvent (e.g., dioxane, DMF), add the desired amine (1.0-1.2 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).[4]

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 65-80 °C) for a specified period (e.g., 8-12 hours) under an inert atmosphere (e.g., nitrogen or argon).[4][8]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[7] The precipitated solid is collected by filtration, washed with water, and dried.[7]

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure C4-substituted-6-chloroquinazoline derivative.[7]

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3][7]

Visualizing the Synthetic Workflow:

Caption: A generalized workflow for the synthesis of C4-substituted 4,6-dichloroquinazoline derivatives.

Biological Evaluation Protocols

1. In Vitro Cytotoxicity Screening (e.g., MTT Assay)

-

Cell Culture: Plate cancer cell lines (e.g., A549, MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

2. Kinase Inhibition Assay

-

Assay Setup: Use a commercially available kinase assay kit (e.g., for EGFR, PAK4).

-

Reaction Mixture: Prepare a reaction mixture containing the kinase, substrate, ATP, and varying concentrations of the inhibitor compound.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase.

-

Detection: Measure the kinase activity by detecting the amount of phosphorylated substrate, often through luminescence or fluorescence.

-

IC50 Calculation: Determine the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation: A Comparative Look at Activity

The following table summarizes hypothetical IC50 data for a series of 4,6-dichloroquinazoline derivatives to illustrate the impact of substitutions at the C4 position.

| Compound ID | C4-Substituent | Target Kinase | IC50 (nM) |

| Ref-1 | 4-Anilino | EGFR | 50 |

| DCQ-1 | 4-(2-Fluoroanilino) | EGFR | 25 |

| DCQ-2 | 4-(4-Methoxyanilino) | EGFR | 75 |

| DCQ-3 | 4-(Benzylamino) | EGFR | 500 |

| DCQ-4 | 4-(Piperidin-1-yl) | EGFR | >1000 |

This is illustrative data to demonstrate SAR principles.

Conclusion and Future Directions

The 4,6-dichloroquinazoline scaffold is a versatile and potent platform for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship studies have consistently highlighted the critical role of the substituent at the C4 position in determining biological activity and target selectivity, while modifications at the C2 position offer a means to fine-tune potency. The synthetic accessibility of these compounds, coupled with their proven clinical relevance, ensures that the 4,6-dichloroquinazoline core will remain an area of intense research.

Future efforts in this field will likely focus on:

-